
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane is a chiral compound with significant interest in the field of organic chemistry. This compound features a cyclobutane ring substituted with bromomethyl, difluoromethyl, and methoxy groups. The stereochemistry of the compound is defined by the (1s,3s) configuration, indicating the specific spatial arrangement of the substituents around the cyclobutane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary substituents. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups may be used to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as flow chemistry and continuous processing can be employed to enhance the efficiency and scalability of the synthesis. These methods allow for better control over reaction conditions and can lead to more consistent product quality.
化学反应分析
Types of Reactions
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of different fluorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted cyclobutane derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
科学研究应用
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology: It can be used as a probe to study biological processes involving cyclobutane derivatives.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the difluoromethyl and methoxy groups can participate in non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
Rac-(1r,3r)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane: This compound has the same substituents but different stereochemistry.
Rac-(1s,3s)-3-(chloromethyl)-1-(difluoromethyl)-1-methoxycyclobutane: This compound has a chloromethyl group instead of a bromomethyl group.
Rac-(1s,3s)-3-(bromomethyl)-1-(trifluoromethyl)-1-methoxycyclobutane: This compound has a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane is unique due to its specific combination of substituents and stereochemistry. The presence of both bromomethyl and difluoromethyl groups provides distinct reactivity patterns and potential applications that are not observed in similar compounds. Additionally, the (1s,3s) configuration imparts specific stereochemical properties that can influence the compound’s behavior in chemical and biological systems.
属性
分子式 |
C7H11BrF2O |
|---|---|
分子量 |
229.06 g/mol |
IUPAC 名称 |
3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane |
InChI |
InChI=1S/C7H11BrF2O/c1-11-7(6(9)10)2-5(3-7)4-8/h5-6H,2-4H2,1H3 |
InChI 键 |
ZCCNGOWFHAUPFZ-UHFFFAOYSA-N |
规范 SMILES |
COC1(CC(C1)CBr)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,5,5-Tetramethyl-2-(spiro[2.3]hexan-5-YL)-1,3,2-dioxaborolane](/img/structure/B13486562.png)

![2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B13486569.png)
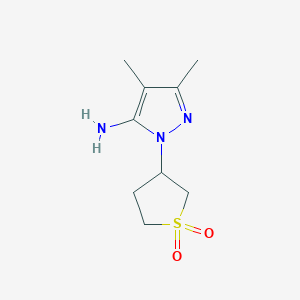
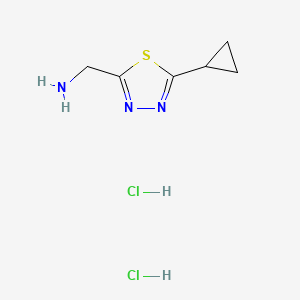
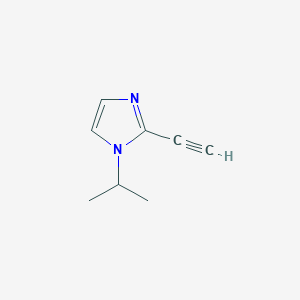



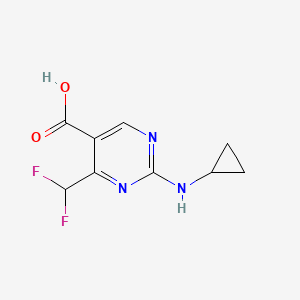
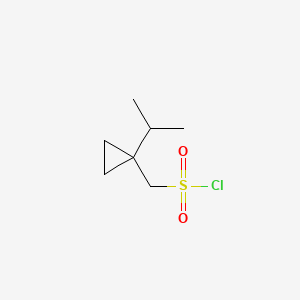
![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)


